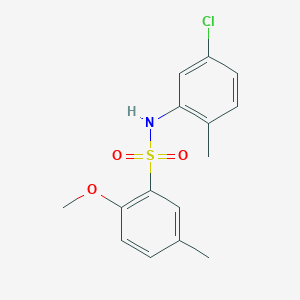
N-(5-chloro-2-methylphenyl)-2-methoxy-5-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methylphenyl)-2-methoxy-5-methylbenzenesulfonamide, also known as sulfonyl chloride, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-methoxy-5-methylbenzenesulfonamide involves the inhibition of various enzymes, including carbonic anhydrase and sulfonamide receptors. These enzymes are involved in various physiological processes, such as the regulation of acid-base balance, fluid secretion, and neurotransmission. The inhibition of these enzymes by N-(5-chloro-2-methylphenyl)-2-methoxy-5-methylbenzenesulfonamide leads to a disruption of these processes, which can result in the therapeutic effects observed in various diseases.
Biochemical and physiological effects:
N-(5-chloro-2-methylphenyl)-2-methoxy-5-methylbenzenesulfonamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of carbonic anhydrase and sulfonamide receptors, the regulation of acid-base balance, fluid secretion, and neurotransmission. Additionally, it has been shown to exhibit anti-inflammatory and anti-tumor effects, making it a promising candidate for the development of novel drugs for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-chloro-2-methylphenyl)-2-methoxy-5-methylbenzenesulfonamide has several advantages and limitations for lab experiments. One of the advantages is its potent inhibitory effects against various enzymes, which make it a promising candidate for the development of novel drugs. Additionally, it exhibits anti-inflammatory and anti-tumor effects, which can be useful in the study of various diseases. However, one of the limitations is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-(5-chloro-2-methylphenyl)-2-methoxy-5-methylbenzenesulfonamide. One of the directions is the development of novel drugs for the treatment of various diseases, such as glaucoma, epilepsy, and cancer. Additionally, further studies are needed to elucidate its mechanism of action and biochemical and physiological effects. Furthermore, studies on its potential toxicity and safety profile are needed to determine its suitability for use in humans.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2-methylphenyl)-2-methoxy-5-methylbenzenesulfonamide can be achieved through various methods, including the reaction of 5-chloro-2-methylbenzeneN-(5-chloro-2-methylphenyl)-2-methoxy-5-methylbenzenesulfonamide chloride with 2-methoxy-5-methylamine. The reaction takes place under controlled conditions and yields a white crystalline solid, which is purified through recrystallization.
Applications De Recherche Scientifique
N-(5-chloro-2-methylphenyl)-2-methoxy-5-methylbenzenesulfonamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory effects against various enzymes, including carbonic anhydrase and sulfonamide receptors. These inhibitory effects make it a promising candidate for the development of novel drugs for the treatment of various diseases, such as glaucoma, epilepsy, and cancer.
Propriétés
Formule moléculaire |
C15H16ClNO3S |
|---|---|
Poids moléculaire |
325.8 g/mol |
Nom IUPAC |
N-(5-chloro-2-methylphenyl)-2-methoxy-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H16ClNO3S/c1-10-4-7-14(20-3)15(8-10)21(18,19)17-13-9-12(16)6-5-11(13)2/h4-9,17H,1-3H3 |
Clé InChI |
ZYOYNWXMTRRPIP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=C(C=CC(=C2)Cl)C |
SMILES canonique |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=C(C=CC(=C2)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















